REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:20])[C:3](=[N:8][NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=1)[C:4]([O:6][CH3:7])=[O:5].[CH3:21]OC(OC)N(C)C>>[O:1]=[C:2]1[CH:20]=[CH:21][N:9]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:17])([F:18])[F:19])[CH:11]=2)[N:8]=[C:3]1[C:4]([O:6][CH3:7])=[O:5]
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Name
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|
Quantity
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15.2 g
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Type
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reactant
|
Smiles
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O=C(C(C(=O)OC)=NNC1=CC(=CC=C1)C(F)(F)F)C
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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COC(N(C)C)OC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
|
The product was collected by filtration
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Name
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|
Type
|
product
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Smiles
|
O=C1C(=NN(C=C1)C1=CC(=CC=C1)C(F)(F)F)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 87% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |